BenchChemオンラインストアへようこそ!

NP-313

Antiplatelet Thromboxane A2 Enzyme Inhibition

NP-313 is a synthetic 1,4-naphthoquinone with a unique dual mechanism, inhibiting both TXA2 synthesis and SOCC-mediated Ca2+ influx. Unlike single-pathway agents, this integrated activity enables broader platelet inhibition and improved therapeutic index. Researchers investigating thrombosis and calcium signaling can leverage its selectivity for SOCC to dissect pathway cross-talk without confounding store-independent entry effects. Ensure your procurement specifies this exact mechanism for reliable, reproducible results.

Molecular Formula C12H8ClNO3
Molecular Weight 249.65 g/mol
CAS No. 5397-78-4
Cat. No. B1679994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNP-313
CAS5397-78-4
SynonymsNP-313;  NP 313;  NP313;  NSC-4264;  NSC 4264;  NSC4264; 
Molecular FormulaC12H8ClNO3
Molecular Weight249.65 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl
InChIInChI=1S/C12H8ClNO3/c1-6(15)14-10-9(13)11(16)7-4-2-3-5-8(7)12(10)17/h2-5H,1H3,(H,14,15)
InChIKeyOMXMYDUYAUOFRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NP-313 (CAS 5397-78-4): Baseline Characterization of a Dual-Target Antithrombotic Naphthoquinone


NP-313 (2-acetylamino-3-chloro-1,4-naphthoquinone) is a synthetic 1,4-naphthoquinone derivative [1] characterized by a molecular formula of C12H8ClNO3 and a molecular weight of 249.65 g/mol [2]. It functions as a potent antithrombotic agent by inhibiting platelet aggregation and activation through a dual mechanism: inhibition of thromboxane A2 (TXA2) synthesis and selective blockade of store-operated calcium channel (SOCC)-mediated Ca2+ influx . This compound is structurally distinct from common antiplatelet agents and has been investigated for its therapeutic potential in thrombosis models [1].

Why NP-313 (CAS 5397-78-4) Cannot Be Replaced by Generic Antiplatelet Agents


NP-313's unique dual mechanism of action—simultaneously targeting TXA2 synthesis and SOCC-mediated Ca2+ influx—distinguishes it from conventional antiplatelet agents such as aspirin (a COX-1 inhibitor) [1] or P2Y12 antagonists [2]. While aspirin blocks only the COX-1-dependent arm of platelet activation, NP-313 additionally suppresses calcium signaling, a critical pathway for platelet shape change, granule secretion, and integrin activation [3]. This dual targeting provides a broader inhibitory profile against multiple agonists (collagen, arachidonic acid, thrombin, and calcium ionophore) [3]. Furthermore, NP-313 achieves antithrombotic efficacy in vivo without the marked bleeding time prolongation observed with certain comparators at therapeutic doses [4], underscoring the functional consequences of its differentiated mechanism. Generic substitution with single-pathway inhibitors would fail to replicate this integrated antiplatelet and calcium-modulating activity.

NP-313 (CAS 5397-78-4) Quantitative Differentiation: Head-to-Head and Class-Level Evidence


Dual Inhibition of COX-1 and TXA2 Synthase Distinguishes NP-313 from COX-1-Selective Inhibitors

NP-313 inhibits both cyclooxygenase-1 (COX-1) and thromboxane A2 (TXA2) synthase, a dual-enzyme blockade that is mechanistically distinct from aspirin's irreversible, COX-1-selective inhibition [1]. NP-313 inhibited COX-1 with an IC50 of 1.5 µM and TXA2 synthase with an IC50 of 3.9 µM . In contrast, aspirin (acetylsalicylic acid) inhibits COX-1 with an IC50 of approximately 1.7 µM but has negligible direct effect on TXA2 synthase [2]. By targeting both enzymes, NP-313 may provide more comprehensive suppression of the TXA2 pathway, potentially limiting the compensatory TXA2 production that can occur with COX-1 inhibition alone.

Antiplatelet Thromboxane A2 Enzyme Inhibition

SOCC-Mediated Calcium Influx Blockade Differentiates NP-313 from TXA2 Pathway-Only Inhibitors

NP-313 selectively inhibits store-operated calcium channel (SOCC)-mediated Ca2+ influx without affecting store-independent calcium entry [1]. In washed human platelets, NP-313 (10 µM) inhibited thapsigargin-induced Ca2+ influx through SOCC but had no effect on Ca2+ influx evoked by the diacylglycerol analogue OAG, which activates store-independent channels [2]. This selectivity contrasts with broader calcium channel blockers and with antiplatelet agents such as aspirin or clopidogrel, which lack direct calcium modulatory activity [3]. By dampening SOCC-mediated Ca2+ elevation, NP-313 attenuates a central amplification step in platelet activation that is independent of TXA2 generation, providing additive antiplatelet efficacy beyond TXA2 pathway inhibition.

Calcium Signaling Store-Operated Calcium Channel Platelet Activation

In Vivo Antithrombotic Efficacy with Preserved Hemostasis: Differentiation from Agents with Narrow Therapeutic Windows

In a mouse model of mesenteric arteriole thrombosis, intravenous NP-313 (4-16 µg/g) dose-dependently prolonged the time to occlusion (TTO) [1]. Critically, the same dose range produced only modest prolongation of tail bleeding time, suggesting a favorable dissociation between antithrombotic efficacy and hemorrhagic liability [2]. In contrast, aurintricarboxylic acid (ATA), a comparator antiplatelet agent, significantly prolonged bleeding time at antithrombotic doses of 3.0 and 10.0 mg/kg/h in hamster models [3]. While direct cross-species dose comparisons are limited, the relative bleeding risk profile of NP-313 appears distinct from agents like ATA that exhibit pronounced hemostatic impairment at therapeutic doses.

In Vivo Thrombosis Bleeding Time Therapeutic Window

NP-313 (CAS 5397-78-4): Validated Research and Application Scenarios Based on Quantitative Evidence


Investigating Dual-Pathway Platelet Inhibition in Thrombosis Models

Researchers studying platelet signaling integration can employ NP-313 to simultaneously inhibit TXA2 synthesis and SOCC-mediated Ca2+ influx [1]. This dual activity enables investigation of pathway cross-talk and the relative contribution of calcium signaling to thrombus formation independent of TXA2. In vivo, NP-313 (4-16 µg/g i.v.) effectively prolongs time to occlusion in mesenteric thrombosis models, providing a robust experimental tool for evaluating antithrombotic efficacy [2].

Differentiating Calcium-Dependent vs. Calcium-Independent Platelet Activation

NP-313's selective inhibition of SOCC-mediated Ca2+ entry, without affecting store-independent calcium influx [1], makes it a valuable probe for dissecting calcium signaling pathways in platelets. This selectivity allows researchers to distinguish the functional roles of SOCC versus other calcium entry mechanisms in platelet activation, granule secretion, and procoagulant activity [2].

Evaluating Antithrombotic Efficacy with Minimal Hemostatic Disruption

In preclinical antithrombotic drug discovery, NP-313 serves as a reference compound for agents that achieve thrombosis inhibition without excessive bleeding risk. Its ability to prolong occlusion time while modestly affecting bleeding time in mouse models [1] contrasts with agents like ATA that exhibit significant bleeding at efficacious doses [2]. This profile is relevant for programs aiming to identify candidates with improved therapeutic indices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for NP-313

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.